

An In-Depth Technical Guide to the Discovery and Origin of Epolactaene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epolactaene*

Cat. No.: B1671538

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epolactaene, a novel microbial metabolite, has garnered significant interest within the scientific community for its potent neuritogenic and anticancer activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of

Epolactaene. It details the initial isolation from a marine fungus, the elucidation of its unique chemical structure, and the subsequent exploration of its mechanisms of action, including its interaction with key cellular targets. This document summarizes quantitative biological data, outlines key experimental protocols, and presents visual diagrams of its signaling pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, neurobiology, and oncology.

Discovery and Origin

Epolactaene was first isolated by Kakeya and his team in 1995 from the culture broth of a marine fungus identified as *Penicillium* sp. BM 1689-P[1]. This discovery was the result of a screening program aimed at identifying novel compounds with the ability to induce neurite outgrowth in the human neuroblastoma cell line SH-SY5Y[1]. The producing organism, a member of the ubiquitous *Penicillium* genus, highlights the rich and often untapped chemical diversity of marine microorganisms as a source for novel therapeutic leads.

Physicochemical Properties

Epolactaene is a polyketide derivative with the molecular formula C₂₁H₂₇NO₆, corresponding to a molecular weight of 389.44 g/mol [2][3]. Its structure is characterized by a unique γ -lactam ring fused with an epoxide and a conjugated triene side chain[3]. The IUPAC name for **Epolactaene** is methyl (2E,3E,5E,9E)-2-ethylidene-11-[(1R,5R)-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,10-dimethyl-11-oxoundeca-3,5,9-trienoate[2].

Biological Activity and Quantitative Data

Epolactaene exhibits a range of biological activities, most notably neurite outgrowth induction, cell cycle arrest, apoptosis induction, and inhibition of specific enzymes. A summary of its quantitative biological data is presented in Table 1.

Biological Activity	Target/Cell Line	Parameter	Value	Reference
Enzyme Inhibition				
Human DNA Polymerase α	IC ₅₀	25 μ M	[4]	
Human DNA Polymerase β	IC ₅₀	94 μ M	[4]	
Human Topoisomerase II	IC ₅₀	10 μ M	[4]	
Antiproliferative Activity				
Jurkat	IC ₅₀	1.5 μ M	[5]	
HL-60	IC ₅₀	3.9 μ M	[5]	
Apoptosis Induction				
BALL-1	IC ₅₀	~10 μ M	[6]	
Hsp60 Chaperone Activity Inhibition	Malate Dehydrogenase Reactivation	% Inhibition	High	[5][7]

Table 1: Summary of Quantitative Biological Data for **Epolactaene**

Experimental Protocols

Isolation of Epolactaene from *Penicillium* sp. BM 1689-P

The following protocol is based on the original discovery by Kakeya et al. (1995).

- Fermentation: The fungal strain *Penicillium* sp. BM 1689-P is cultured in a suitable liquid medium containing soluble starch, glucose, peptone, yeast extract, and sea salt. The fermentation is carried out in shake flasks at 28°C for 5-7 days.

- Extraction: The culture broth is separated from the mycelia by filtration. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification:
 - The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.
 - Active fractions, identified by a neurite outgrowth assay, are pooled and further purified by Sephadex LH-20 column chromatography with methanol as the eluent.
 - Final purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column using a methanol-water gradient to yield pure **Epolactaene**.

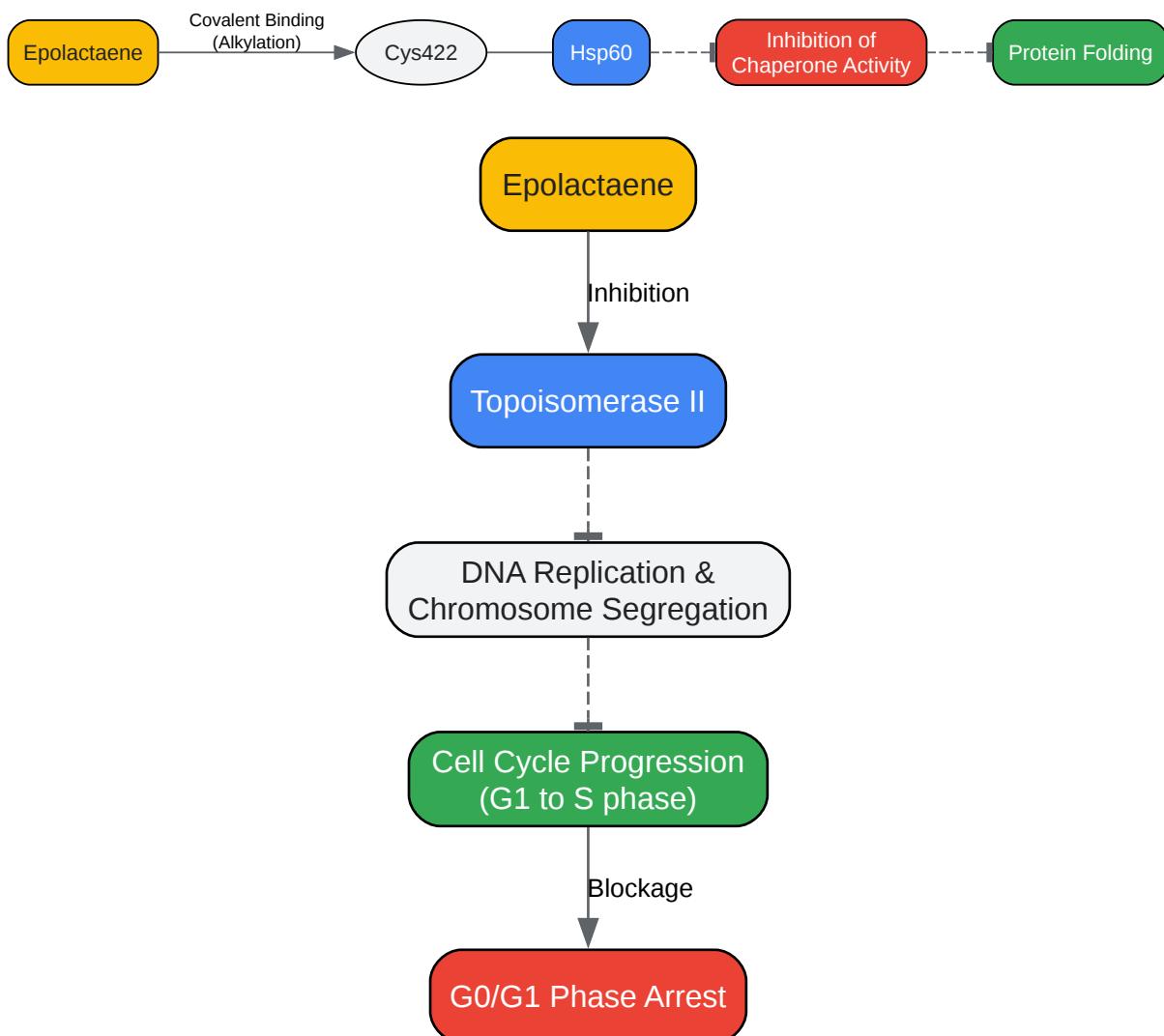
Structure Elucidation

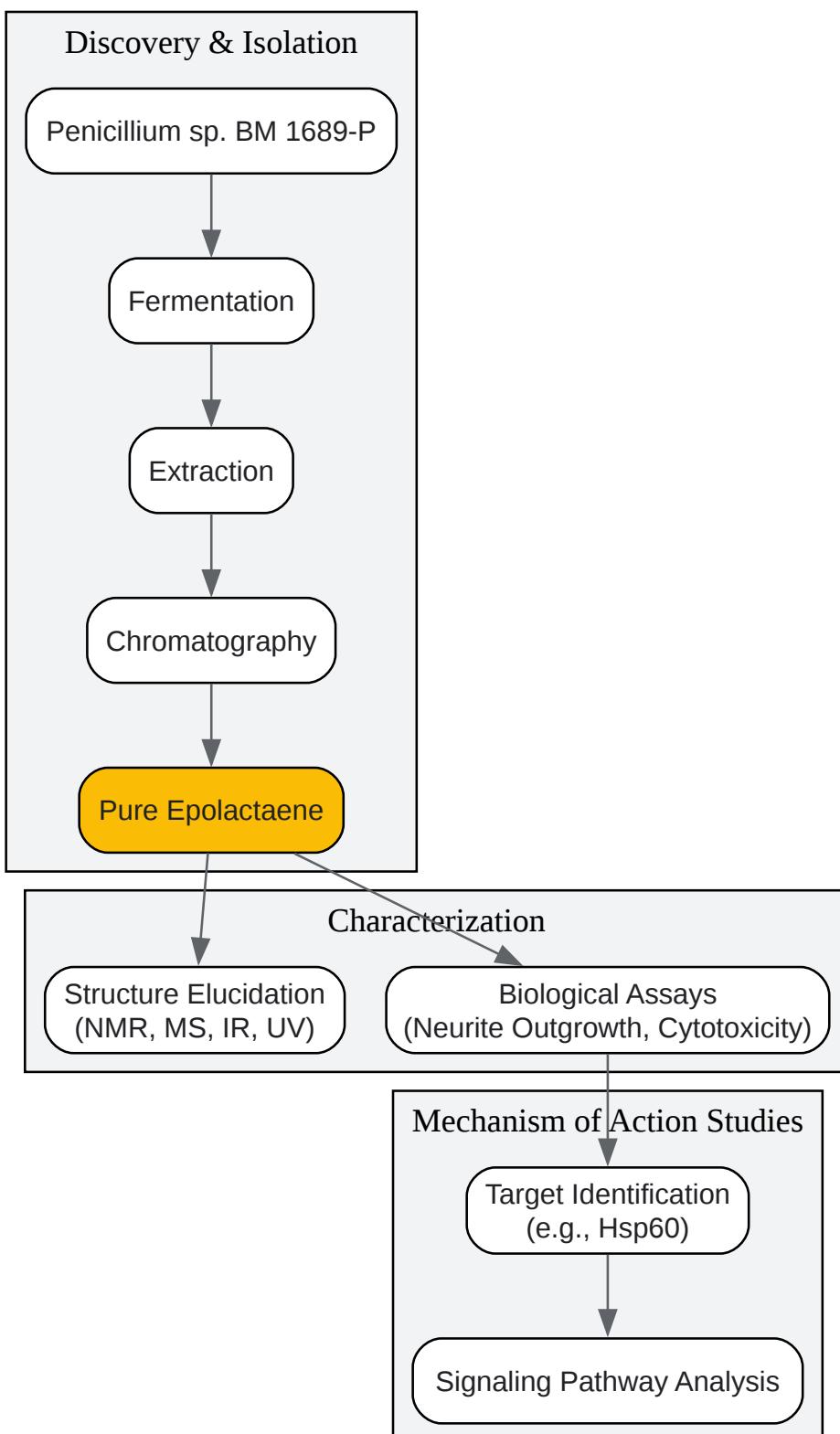
The chemical structure of **Epolactaene** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy is employed to identify the proton environments and their connectivities through coupling constants.
 - ^{13}C NMR spectroscopy, including DEPT experiments, is used to determine the number and types of carbon atoms (CH_3 , CH_2 , CH , C).
 - 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish the complete connectivity of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) moieties.

- Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to characterize the conjugated triene system in the side chain.

Neurite Outgrowth Assay in SH-SY5Y Cells


- Cell Seeding: Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates at a density of 5×10^3 cells/well in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum.
- Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of **Epolactaene**. A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated for an additional 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by microscopic observation. Dose-response curves are generated to calculate the EC₅₀ value.


Mechanism of Action and Signaling Pathways

Epolactaene's biological effects are attributed to its interaction with specific cellular targets, leading to the modulation of key signaling pathways.

Interaction with Heat Shock Protein 60 (Hsp60)

Epolactaene has been identified as a covalent inhibitor of the molecular chaperone Hsp60. It specifically alkylates the cysteine residue at position 442 (Cys442) of Hsp60, leading to the inhibition of its chaperone activity. This interaction is crucial for some of its biological effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Epolactaene, a novel neuritogenic compound in human neuroblastoma cells, produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epolactaene | C21H27NO6 | CID 6442272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epolactaene - Wikipedia [en.wikipedia.org]
- 4. Epolactaene, a novel neuritogenic compound in human neuroblastoma cells, selectively inhibits the activities of mammalian DNA polymerases and human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 6. A novel lipid compound, epolactaene, induces apoptosis: its action is modulated by its side chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of epolactaene derivatives: structural requirements for inhibition of Hsp60 chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Discovery and Origin of Epolactaene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1671538#epolactaene-discovery-and-origin\]](https://www.benchchem.com/product/b1671538#epolactaene-discovery-and-origin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com